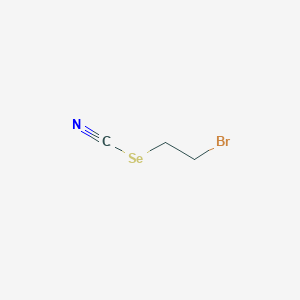
2-Bromoethyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a bromoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoethyl selenocyanate typically involves the reaction of 2-bromoethylamine hydrobromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using silica column chromatography with a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles.
Oxidation and Reduction: The selenocyanate group can be oxidized to form seleninic acids or reduced to form selenides.
Addition Reactions: The compound can participate in addition reactions involving the carbonitrile group.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium selenocyanate, diazonium salts, and organosilanes are commonly used reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted selenocyanates.
Oxidation: Formation of seleninic acids.
Reduction: Formation of selenides.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its role in biological systems, particularly in the study of selenium’s biological functions.
Medicine: Studied for its potential anticancer and chemopreventive properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-bromoethyl selenocyanate involves its interaction with cellular components, leading to various biochemical effects. The selenocyanate group can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound’s ability to modulate redox balance and interact with thiol-containing proteins is crucial for its biological activity.
Comparison with Similar Compounds
- Cyanate (OCN)
- Thiocyanate (SCN)
- Tellurocyanate (TeCN)
Comparison: 2-Bromoethyl selenocyanate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds generally exhibit higher reactivity and biological activity, making them valuable in medicinal chemistry and materials science .
Properties
CAS No. |
55110-84-4 |
|---|---|
Molecular Formula |
C3H4BrNSe |
Molecular Weight |
212.95 g/mol |
IUPAC Name |
2-bromoethyl selenocyanate |
InChI |
InChI=1S/C3H4BrNSe/c4-1-2-6-3-5/h1-2H2 |
InChI Key |
HGEJSLGJRQZDMN-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















